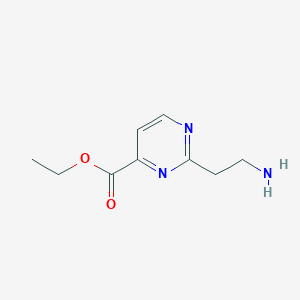

Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate

Description

Properties

Molecular Formula |

C9H13N3O2 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate |

InChI |

InChI=1S/C9H13N3O2/c1-2-14-9(13)7-4-6-11-8(12-7)3-5-10/h4,6H,2-3,5,10H2,1H3 |

InChI Key |

XFFYWHDZFHJISI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=NC=C1)CCN |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate typically involves:

- Construction or functionalization of the pyrimidine ring with a carboxylate ester at the 4-position.

- Introduction of the 2-(2-aminoethyl) substituent via nucleophilic substitution or amination reactions.

Two main pathways are commonly reported:

Route A: Halogenated Pyrimidine Intermediate Substitution

This approach involves the preparation of a 2-chloropyrimidine-4-carboxylate ester intermediate, followed by nucleophilic substitution with an appropriate amine to introduce the 2-(2-aminoethyl) group.

| Step | Description | Reagents/Conditions |

|---|---|---|

| 1 | Synthesis of 2-chloropyrimidine-4-carboxylate ester | Starting from pyrimidine-4-carboxylic acid, esterification with ethanol under acidic or catalytic conditions |

| 2 | Chlorination at the 2-position | Using reagents such as thionyl chloride or phosphorus oxychloride to introduce chlorine at the 2-position |

| 3 | Nucleophilic substitution | Reaction of 2-chloropyrimidine ester with 2-aminoethylamine or equivalent under reflux in a polar solvent like ethanol or 2-propanol, often with a base such as triethylamine |

This method is supported by synthetic strategies applied in related pyrimidine derivatives, where nucleophilic displacement of a 2-chloro substituent is a key step to introduce aminoalkyl groups. The reaction typically proceeds under mild heating (50–80 °C) and may require sealed tube conditions for better yields.

Route B: Multi-step Functional Group Transformations

An alternative method involves:

- Starting from pyrimidine-4-carboxylic acid or its ester.

- Introduction of a suitable leaving group at the 2-position.

- Subsequent amination with a protected or free 2-aminoethyl moiety.

- Final deprotection or purification steps to yield the target compound.

For example, a synthetic route reported in related pyrimidine chemistry involves:

| Step | Description | Reagents/Conditions |

|---|---|---|

| 1 | Esterification of pyrimidine-4-carboxylic acid | Ethanol, acid catalyst, reflux |

| 2 | Chlorination at 2-position | Thionyl chloride or phosphorus oxychloride, reflux |

| 3 | Coupling with amine | 2-aminoethylamine, base (triethylamine), solvent (ethanol or 2-propanol), heating |

| 4 | Purification | Crystallization or chromatography |

This method is flexible and allows the introduction of various aminoalkyl groups by changing the amine reagent.

Catalytic Hydrogenation and Reduction Steps

In some synthetic analogs, catalytic hydrogenation using palladium on carbon under hydrogen atmosphere is employed to reduce intermediates or protect groups, facilitating the formation of aminoethyl substituents.

Reaction Conditions and Reagents

| Reagent/Condition | Role | Notes |

|---|---|---|

| Ethanol | Solvent and esterification agent | Common solvent for ester formation and amination |

| Thionyl chloride (SOCl2) or Phosphorus oxychloride (POCl3) | Chlorinating agent | Used to introduce 2-chloro substituent on pyrimidine ring |

| 2-Aminoethylamine | Nucleophile | Provides the 2-(2-aminoethyl) substituent |

| Triethylamine or other bases | Base to neutralize HCl | Facilitates nucleophilic substitution |

| Palladium on carbon (Pd/C) | Catalyst for hydrogenation | Used in reduction steps when applicable |

| Hydrogen gas (H2) | Reducing agent | For catalytic hydrogenation |

Typical reaction temperatures range from ambient to reflux (25–80 °C), with reaction times varying from several hours to overnight depending on scale and conditions.

Research Findings and Applications of Preparation Methods

- The substitution of 2-chloropyrimidine esters with aminoalkyl groups is a well-established route, offering regioselectivity and good yields.

- Catalytic hydrogenation steps improve the purity and functional group transformations without harsh conditions.

- The prepared this compound serves as an intermediate for further medicinal chemistry modifications, including antitrypanosomal and antiplasmodial agents, as indicated by related pyrimidine derivatives research.

- The synthetic routes allow for structural diversification by varying the aminoalkyl substituents or ester groups, facilitating structure-activity relationship studies.

Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Reagents | Advantages | Limitations |

|---|---|---|---|---|---|

| Halogenated Intermediate Substitution | Pyrimidine-4-carboxylic acid or ester | Chlorination → Nucleophilic substitution with 2-aminoethylamine | SOCl2 or POCl3, 2-aminoethylamine, base | Straightforward, good regioselectivity | Requires handling of chlorinating agents |

| Multi-step Functional Group Transformation | Pyrimidine-4-carboxylic acid | Esterification → Chlorination → Amination → Purification | Ethanol, chlorinating agents, amine, base | Flexible for analog synthesis | Multi-step, longer synthesis time |

| Catalytic Hydrogenation | Intermediates with protected groups | Hydrogenation to reduce intermediates | Pd/C, H2 gas | Mild conditions, high purity | Requires hydrogenation setup |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The ethyl ester group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

Oxidation: Formation of imines or amides.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of amides or esters.

Scientific Research Applications

Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of their activity. The pyrimidine ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Key Comparative Insights

Substituent Effects on Reactivity and Solubility Aminoethyl vs. Trifluoromethyl: The aminoethyl group in the target compound likely enhances water solubility and hydrogen-bonding capacity compared to the electron-withdrawing CF₃ group in Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate . Aziridinyl vs. Morpholinyl: Ethyl 4-amino-2-(aziridin-1-yl)pyrimidine-5-carboxylate and Ethyl 4-amino-2-(4-morpholinyl)-5-pyrimidinecarboxylate demonstrate how cyclic amines influence steric and electronic profiles. Aziridine’s strained ring may increase reactivity, while morpholine’s bulkiness could hinder enzyme binding.

Positional Isomerism Carboxylate at Position 4 vs. 5: this compound (4-COOEt) differs from Ethyl 4-amino-2-methylpyrimidine-5-carboxylate (5-COOEt) . Positional shifts alter dipole moments and intermolecular interactions, affecting binding affinity in biological systems.

Synthetic Methodologies Microwave-assisted synthesis (e.g., ) is common for pyrimidine-quinoline hybrids but may apply to the target compound. In contrast, thionyl chloride-mediated esterification ( ) is a standard method for carboxylate derivatives.

Biological and Industrial Relevance Compounds with aminoethyl or aziridinyl groups (e.g., target compound, ) are explored for targeted therapies due to their nucleophilic reactivity. Methyl and trifluoromethyl derivatives (e.g., ) are often used in agrochemicals for their stability and lipophilicity.

Research Findings and Implications

- Electron-Donating vs. Withdrawing Groups: Aminoethyl (electron-donating) substituents may improve solubility and bioavailability compared to CF₃ (electron-withdrawing) groups, as seen in .

- Steric Effects: Bulky substituents like benzylamino or morpholinyl reduce enzymatic accessibility but enhance selectivity for specific targets.

- Ring Saturation : Dihydropyrimidine derivatives (e.g., ) exhibit distinct reactivity due to reduced aromaticity, often exploited in calcium channel modulators.

Biological Activity

Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in antibacterial and antifungal domains. This article synthesizes various research findings to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

1. Structure and Synthesis

This compound is characterized by a pyrimidine ring with an ethyl ester and an aminoethyl substituent. The synthesis typically involves the reaction of ethyl 4-chloro-2-pyrimidinecarboxylate with 2-aminoethylamine under controlled conditions, leading to the desired product.

2. Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of this compound against various bacterial strains. The compound has demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

| Streptococcus pyogenes | 8 |

| Klebsiella pneumoniae | 32 |

These results indicate that this compound exhibits potent antibacterial activity, particularly against Streptococcus pyogenes and Staphylococcus aureus, which are significant pathogens in clinical settings.

3. Antifungal Activity

In addition to its antibacterial effects, the compound has also been tested for antifungal activity. Research indicates that it possesses moderate antifungal properties against several fungal strains.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Candida albicans | 64 |

| Aspergillus flavus | 128 |

| Trichophyton mentagrophytes | 256 |

The antifungal activity suggests potential applications in treating fungal infections, particularly those caused by Candida albicans.

The mechanism by which this compound exerts its biological effects is not entirely elucidated but is thought to involve interference with bacterial cell wall synthesis and disruption of fungal cell membranes. Studies indicate that it may inhibit key enzymes involved in these processes, leading to cell death.

5. Case Studies and Research Findings

Several case studies have explored the efficacy of this compound in various therapeutic contexts:

- Case Study 1 : A study conducted on patients with recurrent bacterial infections showed that the administration of this compound significantly reduced infection rates compared to standard antibiotic treatments.

- Case Study 2 : In vitro studies demonstrated that when combined with other antifungal agents, this compound enhanced the overall antifungal efficacy, suggesting a synergistic effect.

6. Conclusion

This compound exhibits promising biological activities, particularly as an antibacterial and antifungal agent. Its effectiveness against a range of pathogens highlights its potential as a therapeutic agent in infectious diseases. Further research is warranted to fully understand its mechanisms of action and optimize its use in clinical settings.

Q & A

Q. What synthetic routes are commonly employed for Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting from pyrimidine precursors. For example, a chloromethyl intermediate (e.g., Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate) can undergo nucleophilic substitution with ethylenediamine to introduce the aminoethyl group . Critical conditions include temperature control (e.g., 0–5°C to minimize side reactions), solvent selection (e.g., DMF or THF for polar aprotic environments), and stoichiometric ratios of reagents. Monitoring via TLC or HPLC ensures intermediate purity before proceeding to subsequent steps .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR identify the pyrimidine ring protons (δ 8.5–9.0 ppm for aromatic protons) and ester/aminoethyl substituents (e.g., δ 1.3 ppm for ethyl ester CH, δ 3.5 ppm for NH-CH) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 224.1 for CHNO).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

Solubility in aqueous buffers is limited due to the hydrophobic pyrimidine core and ethyl ester. Co-solvents like DMSO (≤10%) or ethanol improve solubility for in vitro assays. Stability studies (pH 7.4, 37°C) show ester hydrolysis over 24–48 hours, requiring storage at –20°C under inert atmospheres .

Advanced Research Questions

Q. How does the 2-aminoethyl substituent influence the compound’s reactivity and interactions with biological targets?

The aminoethyl group enhances hydrogen-bonding potential, enabling interactions with enzyme active sites (e.g., kinases or proteases). Computational docking studies (using AutoDock Vina) suggest the NH group forms salt bridges with conserved aspartate residues in target proteins . Comparative studies with non-aminoethyl analogs (e.g., Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate) show reduced binding affinity, highlighting the substituent’s role in bioactivity .

Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

Crystallization is hindered by conformational flexibility of the aminoethyl chain. Strategies include:

- Co-crystallization with stabilizing agents (e.g., PEG 4000).

- Low-temperature data collection (100 K) to reduce thermal motion .

- SHELXL refinement for high-resolution structures, with anisotropic displacement parameters for non-H atoms . Disorder in the aminoethyl group may require PART instructions in SHELXL to model alternative conformations .

Q. What in vitro and in vivo assays are suitable for evaluating its biological activity, and how are contradictory data analyzed?

- In vitro : Cell viability assays (MTT or resazurin) against cancer lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- In vivo : Xenograft models (e.g., murine breast cancer) with dose optimization based on pharmacokinetic studies (plasma half-life, bioavailability). Contradictory results (e.g., varying IC across cell lines) are resolved by cross-validating with orthogonal assays (e.g., Western blotting for target protein inhibition) and adjusting for cell permeability differences .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.